molecular formula C10H14N2S B11813835 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B11813835
M. Wt: 194.30 g/mol
InChI Key: YFBDYNOXUXUTKG-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is an organic compound that features a pyridine ring substituted with a thiol group and a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol typically involves the use of 6-methylnicotinate as a starting material. The preparation route includes several steps, such as alkylation and cyclization reactions. For instance, one method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The use of readily available raw materials and efficient reaction conditions is crucial. For example, the reaction may be carried out in the presence of organic solvents like dichloromethane, ethyl acetate, or chloroform to enhance the reaction efficiency and product isolation .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the thiol group.

    Pyrrolidine-2-one: Contains a pyrrolidine ring but differs in functional groups.

    Pyrrolidine-2,5-diones: Features a pyrrolidine ring with two carbonyl groups.

Uniqueness

5-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the presence of both a thiol group and a methylpyrrolidine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

5-(1-methylpyrrolidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C10H14N2S/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)

InChI Key

YFBDYNOXUXUTKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CNC(=S)C=C2

Origin of Product

United States

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